N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE
Overview
Description
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes an acetamidoethoxy group, a pyrrolidinyl group, and a benzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the acetamidoethoxy and pyrrolidinyl intermediates, followed by their coupling with the benzenesulfonamido group under controlled conditions. Common reagents used in these reactions include acetic anhydride, ethylene oxide, and pyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamidoethoxy and benzenesulfonamido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome and efficiency of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may interact with glutamate receptors, affecting neurotransmission and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic with a similar pyrrolidone structure.
Aniracetam: Another nootropic with enhanced cognitive effects.
Oxiracetam: Known for its neuroprotective properties.
Phenylpiracetam: A potent cognitive enhancer with additional stimulant effects.
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of applications in research and industry highlight its versatility and importance .
Properties
IUPAC Name |
N-[2-[2-(2-acetamidoethoxy)-4-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]phenoxy]ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O7S/c1-17(29)25-11-14-34-22-10-5-19(16-23(22)35-15-12-26-18(2)30)27-36(32,33)21-8-6-20(7-9-21)28-13-3-4-24(28)31/h5-10,16,27H,3-4,11-15H2,1-2H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYKMIIVTLJCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)OCCNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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